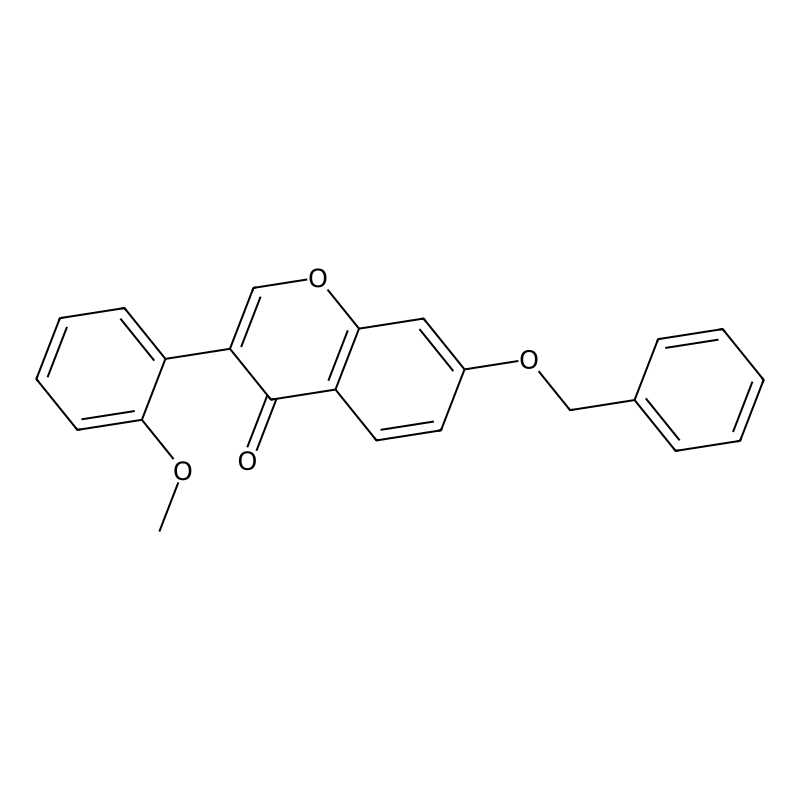

7-(benzyloxy)-3-(2-methoxyphenyl)-4H-chromen-4-one

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

7-(benzyloxy)-3-(2-methoxyphenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromones, which are characterized by their fused benzopyran structure. This specific compound features a benzyloxy group and a methoxyphenyl substituent at the 7 and 3 positions, respectively. The molecular formula for this compound is , and it exhibits a unique structural configuration that contributes to its chemical properties and biological activities.

7-(benzyloxy)-3-(2-methoxyphenyl)-4H-chromen-4-one can undergo various chemical transformations:

- Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can convert the chromenone core into dihydro derivatives, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: Electrophilic and nucleophilic substitution reactions allow for the introduction of additional functional groups onto the aromatic rings, employing reagents like halogens or alkyl halides.

The specific products formed from these reactions depend on the conditions and reagents used.

Research indicates that 7-(benzyloxy)-3-(2-methoxyphenyl)-4H-chromen-4-one exhibits several biological activities:

- Antioxidant Activity: The compound has the ability to scavenge free radicals, which helps in reducing oxidative stress in cells.

- Anti-inflammatory Properties: It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase.

- Anticancer Potential: Studies suggest that it could have anticancer effects by modulating various signaling pathways involved in cell proliferation and apoptosis .

These properties make it a subject of interest for further pharmacological studies.

The synthesis of 7-(benzyloxy)-3-(2-methoxyphenyl)-4H-chromen-4-one typically involves multiple steps:

- Formation of the Chromenone Core: This is achieved through cyclization reactions involving appropriate phenolic precursors under acidic or basic conditions.

- Introduction of the Benzyloxy Group: This step involves protecting the hydroxyl group with a benzyl group using benzyl chloride in the presence of a base like potassium carbonate.

- Introduction of the Methoxyphenyl Group: Nucleophilic substitution reactions introduce the methoxyphenyl group onto the chromenone core.

Industrial production may utilize optimized versions of these methods to enhance yield and purity.

7-(benzyloxy)-3-(2-methoxyphenyl)-4H-chromen-4-one has several applications across different fields:

- Chemical Research: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

- Pharmaceutical Development: Ongoing research explores its potential as a therapeutic agent for various diseases due to its biological activities.

- Material Science: The compound is also investigated for use in developing new materials, including dyes and pigments.

The interaction studies of 7-(benzyloxy)-3-(2-methoxyphenyl)-4H-chromen-4-one focus on its mechanism of action at the molecular level:

- Binding Affinity: The compound may bind to specific receptors or enzymes, modulating their activity and influencing cellular responses.

- Signaling Pathway Modulation: It can affect pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

- Free Radical Scavenging: Its antioxidant properties contribute to cellular protection against oxidative damage, making it relevant in studies related to aging and disease prevention .

Several compounds share structural features with 7-(benzyloxy)-3-(2-methoxyphenyl)-4H-chromen-4-one. Here are some notable comparisons:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one | Hydroxyl group instead of benzyloxy | May exhibit different solubility and reactivity |

| 7-(benzyloxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one | Different methoxy substituent position | Potentially alters biological activity |

| 6,7-bis(benzyloxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one | Two benzyloxy groups | Unique chemical properties due to additional substitution |

The uniqueness of 7-(benzyloxy)-3-(2-methoxyphenyl)-4H-chromen-4-one lies in its specific substitution pattern, which can confer distinct chemical reactivity and biological properties compared to other similar compounds. This makes it an attractive candidate for further research in medicinal chemistry and related fields.